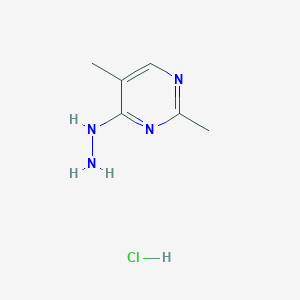

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride

Description

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is a pyrimidine derivative featuring a hydrazinyl group at the 4-position and methyl substituents at the 2- and 5-positions. Pyrimidine-based hydrochlorides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name |

(2,5-dimethylpyrimidin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-4-3-8-5(2)9-6(4)10-7;/h3H,7H2,1-2H3,(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZQVSWQJPFZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride typically involves the reaction of 2,5-dimethylpyrimidine with hydrazine hydrate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hydrazinyl group, which contrasts with other pyrimidine hydrochlorides that may feature amino, hydroxyl, or methyl substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound may enhance chelation properties compared to amino-substituted analogs (e.g., 2,5-diamino-4,6-dihydroxypyrimidine HCl), which are more polar due to hydroxyl groups .

Pharmacological and Industrial Relevance

- Metal Coordination: The hydrazinyl group’s lone electron pairs make the compound a candidate for coordinating transition metals (e.g., Cu²⁺, Fe³⁺), a feature less prominent in hydroxylated analogs like 2,5-diamino-4,6-dihydroxypyrimidine HCl .

- Safety Profiles: While ortho-toluidine HCl () is a known carcinogen, hydrazinyl pyrimidines require rigorous toxicity evaluations.

Biological Activity

4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hydrazine group attached to a pyrimidine ring, which is further substituted with two methyl groups. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in biological research and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction disrupts various cellular processes, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, although specific IC50 values were not detailed in the available literature. Its mechanism may involve interference with bacterial enzymatic pathways .

Anticancer Activity

The compound has also been studied for its anticancer potential. A notable study explored the synthesis of hydrazone derivatives based on similar pyrimidine structures, revealing significant cytotoxic effects against cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 0.113 to 1.460 μM against thyroid cancer cells . The ability to inhibit focal adhesion kinase (FAK) was particularly highlighted, suggesting a mechanism that could be leveraged in cancer therapy .

Case Studies and Research Findings

- Anticancer Studies : In a study focusing on hydrazone derivatives related to pyrimidines, compounds demonstrated potent anti-thyroid cancer activities through FAK inhibition. One derivative showed an IC50 value of 0.113 μM against TPC-1 cells, indicating strong antiproliferative effects .

- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of various hydrazone compounds derived from similar scaffolds. The results indicated that certain compounds had effective antibacterial properties against multiple strains, although detailed data specific to this compound were limited .

Comparison of Biological Activities

| Activity | IC50 Values | Target Pathways |

|---|---|---|

| Anticancer (Thyroid) | 0.113 - 1.460 μM | FAK inhibition |

| Antimicrobial | Not specified | Enzymatic pathways interference |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydrazinyl-2,5-dimethylpyrimidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives and halogenated pyrimidine precursors. Key parameters include:

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity (>95%) .

- Validation : Monitor progress via TLC or HPLC, and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards.

- Structural Confirmation :

- NMR Spectroscopy : H NMR (DMSO-d6) to identify hydrazinyl protons (δ 8.1–8.3 ppm) and methyl groups (δ 2.1–2.4 ppm).

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Stability Testing : Accelerated stability studies under varying pH (2–9) and humidity (40–75% RH) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential antimicrobial or anticancer activity?

- Methodological Answer :

- Antimicrobial Assays :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC/MBC).

- Controls : Include positive (ciprofloxacin) and negative (DMSO) controls.

- Anticancer Screening :

- Cell Lines : Use MTT assays on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation.

- Data Interpretation : Compare IC50 values with existing pyrimidine derivatives to identify structure-activity relationships (SAR) .

Q. How should contradictory data in pharmacological studies (e.g., varying cytotoxicity results) be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., ISO 10993 for cytotoxicity).

- Variable Isolation : Test under controlled conditions (e.g., oxygen levels, serum concentration in cell culture) to identify confounding factors.

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to assess heterogeneity and significance .

Q. What computational strategies predict the compound’s reactivity and interactions in drug design?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase for antimicrobial activity).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.

- Confidence Intervals : Report IC50 values with 95% CI to quantify precision.

Q. How can researchers differentiate between polymorphic forms of the hydrochloride salt?

- Methodological Answer :

- PXRD : Compare diffraction patterns with known polymorph databases (e.g., Cambridge Structural Database).

- Thermal Analysis : Use DSC to identify melting points and enthalpy changes unique to each polymorph.

- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF) to correlate form with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.